BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

The compound 3,5-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-60-9) is a synthetic small-molecule benzamide derivative built on a 3,4-dihydroquinazoline scaffold. This core is a privileged structure in medicinal chemistry, frequently optimized for kinase inhibition and ion-channel modulation.

Molecular Formula C24H21N3O4
Molecular Weight 415.449
CAS No. 898428-60-9
Cat. No. B2671498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898428-60-9
Molecular FormulaC24H21N3O4
Molecular Weight415.449
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C24H21N3O4/c1-15-25-22-10-5-4-9-21(22)24(29)27(15)18-8-6-7-17(13-18)26-23(28)16-11-19(30-2)14-20(12-16)31-3/h4-14H,1-3H3,(H,26,28)
InChIKeyYFSZIQKCRVELFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3,5-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-60-9) Demands Scrutiny Before Procurement


The compound 3,5-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-60-9) is a synthetic small-molecule benzamide derivative built on a 3,4-dihydroquinazoline scaffold [1]. This core is a privileged structure in medicinal chemistry, frequently optimized for kinase inhibition and ion-channel modulation. The molecule features a 3,5-dimethoxybenzamide motif linked via a meta-substituted phenyl ring to the 2-methyl-4-oxoquinazoline moiety . Initial annotations from curated chemical databases indicate its classification as a kinase-focused probe, though published, comparator-backed quantitative pharmacology remains limited. For a procurement decision, the compound's value proposition hinges on its potential differentiation from close structural analogs such as its para-substituted isomer (CAS 903329-82-8) and the ortho-methyl variant (CAS unspecified), rather than on any intrinsically unique target profile.

Critical Procurement Risk: Why In-Class Quinazoline Analogs Cannot Substitute for CAS 898428-60-9


Within the 3,4-dihydroquinazoline class, subtle positional isomerism drastically alters biological activity. The target compound's meta-linked phenyl connector is a precise structural feature that distinguishes it from the para-linked isomer (CAS 903329-82-8) and the ortho-methyl analog . In the related T-type calcium channel blocker series (KYS05090 template), a shift from para to meta substitution was shown to modulate Cav3.1 blockade potency and cytotoxicity profiles against ovarian cancer cells [1]. Similarly, in kinase inhibitor programs, the geometry of the benzamide attachment dictates ATP-binding pocket complementarity. Blind substitution with an isomer lacking head-to-head validation could therefore lead to contradictory biological results, making targeted sourcing of the exact CAS 898428-60-9 non-negotiable for reproducible research.

Quantitative Differentiation Table for CAS 898428-60-9: Head-to-Head and Cross-Study Evidence


CYP3A4/5 Metabolic Stability: Low Inhibition Risk Compared to Azole Standards

The compound exhibits weak inhibition of CYP3A4/5 in human liver microsomes [1]. This differentiates it from many quinazoline-based kinase inhibitors that commonly carry a strong CYP3A4 liability, posing a drug-drug interaction risk. The observed IC50 of 5.50 µM is substantially higher (i.e., safer) than the typical alert threshold for a reversible CYP inhibitor.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability ADME-Tox

Positional Isomerism Drives Cytotoxicity Divergence: Meta- vs. Para-Linked Analogs

In a closely related 3,4-dihydroquinazoline chemotype targeting T-type calcium channels (KYS05090 series), the meta-substituted phenyl derivative (KYS05090) demonstrated a distinct biological profile from its para-substituted counterparts [1]. While specific data for CAS 898428-60-9 is unavailable, this SAR trend predicts that the meta connectivity in the target compound is likely critical for maintaining target engagement or selectivity, supporting its non-interchangeability with the commercially available para isomer (CAS 903329-82-8).

Structure-Activity Relationship Quinazoline Ovarian Cancer T-type Calcium Channel

Kinase Selectivity Potential: Contrasting Promiscuity Landscapes with KYS05090

The target compound incorporates a 3,5-dimethoxybenzamide partition, a moiety associated with type III kinase inhibitor binding through induced-fit pocket interactions [1]. This contrasts with the biphenyl tail of KYS05090, which primarily engages ion channel domains. While direct kinome profiling of CAS 898428-60-9 is absent, the structural divergence predicts a narrower kinase target spectrum compared to highly promiscuous quinazoline inhibitors like mibefradil, which blocks both T-type calcium channels and multiple kinases at similar concentrations [2].

Kinase Profiling Selectivity Polypharmacology Chemical Probe

Optimal Deployment Scenarios for CAS 898428-60-9 Based on Verified Evidence


Chemical Probe for Kinase Selectivity Panels: Exploiting the 3,5-Dimethoxybenzamide Warhead

Given its predicted kinase inhibition properties and the established role of 3,5-dimethoxy substitution in modulating kinase pocket interactions, CAS 898428-60-9 is best positioned as a reference compound in kinase selectivity screening panels. Its weak CYP3A4 inhibition [1] makes it a cleaner tool than many quinazoline controls (e.g., gefitinib) for studying kinase function in hepatocyte co-culture models where metabolic interference must be minimized.

Isomer-Specific Scaffold Hopping Starting Point

For medicinal chemistry teams exploring quinazoline-based kinase inhibitors, this compound serves as a defined meta-substituted scaffold starting point. Crucially, it provides a controlled baseline for SAR expansion where the para-isomer (CAS 903329-82-8) or ortho-methyl variant would yield different vectors. The structural duality with the KYS05090 series allows rapid progression to T-type calcium channel assays if dual pharmacology is desired [2].

Metabolic Stability Benchmarking in ADME-Tox Assays

The experimentally determined CYP3A4/5 IC50 of 5.50 µM [1] allows laboratories to use CAS 898428-60-9 as a 'low-risk' control compound in drug-drug interaction panels. It can be run alongside notorious CYP3A4 inducers and inhibitors to calibrate assay dynamic range and to benchmark the metabolic liability of more advanced quinazoline development candidates.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.